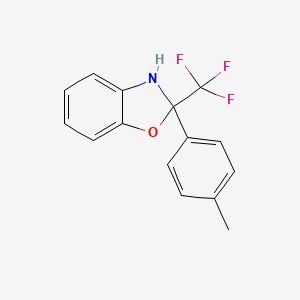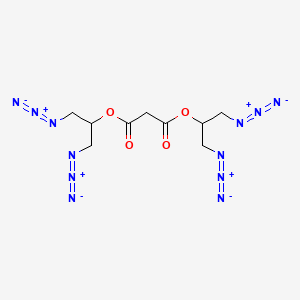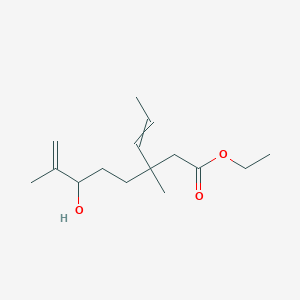![molecular formula C19H38ClN B12566674 4-Dodecyl-1-azabicyclo[2.2.2]octane--hydrogen chloride (1/1) CAS No. 189279-46-7](/img/structure/B12566674.png)
4-Dodecyl-1-azabicyclo[2.2.2]octane--hydrogen chloride (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Dodecyl-1-azabicyclo[222]octane–hydrogen chloride (1/1) is a quaternary ammonium compound derived from 1-azabicyclo[222]octane This compound is known for its unique structure, which includes a bicyclic framework and a long dodecyl chain The hydrogen chloride component makes it a salt, enhancing its solubility in water and other polar solvents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dodecyl-1-azabicyclo[2.2.2]octane–hydrogen chloride typically involves the reaction of 1-azabicyclo[2.2.2]octane (DABCO) with 1-chlorododecane. The reaction is carried out in an organic solvent such as acetonitrile. The mixture is refluxed for several hours, usually around 10 hours, to ensure complete reaction. After refluxing, the solvent is removed under reduced pressure to yield the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with optimizations for larger batch sizes. The reaction conditions, such as temperature and solvent choice, are carefully controlled to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Dodecyl-1-azabicyclo[2.2.2]octane–hydrogen chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction under specific conditions.
Complex Formation: It can form complexes with metal ions, which can be useful in catalysis and materials science.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, hydroxides, and amines.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while complex formation with metals can result in coordination compounds with unique properties .
Wissenschaftliche Forschungsanwendungen
4-Dodecyl-1-azabicyclo[2.2.2]octane–hydrogen chloride has several applications in scientific research:
Organic Synthesis: It is used as a phase-transfer catalyst in organic reactions, facilitating the transfer of reactants between different phases.
Materials Science: The compound is used in the synthesis of novel materials, including ionic liquids and surfactants.
Biological Studies:
Wirkmechanismus
The mechanism of action of 4-Dodecyl-1-azabicyclo[2.2.2]octane–hydrogen chloride involves its ability to act as a nucleophilic catalyst. The quaternary ammonium group can stabilize transition states and intermediates in chemical reactions, thereby lowering the activation energy and increasing reaction rates. The long dodecyl chain enhances its solubility in organic solvents, making it effective in phase-transfer catalysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A related compound without the dodecyl chain, commonly used as a nucleophilic catalyst.
Quaternary Ammonium Salts: Other quaternary ammonium compounds with different alkyl chains and substituents.
Uniqueness
4-Dodecyl-1-azabicyclo[2.2.2]octane–hydrogen chloride is unique due to its combination of a bicyclic structure and a long alkyl chain. This combination imparts unique solubility and catalytic properties, making it particularly useful in phase-transfer catalysis and the synthesis of complex organic molecules .
Eigenschaften
CAS-Nummer |
189279-46-7 |
|---|---|
Molekularformel |
C19H38ClN |
Molekulargewicht |
316.0 g/mol |
IUPAC-Name |
4-dodecyl-1-azabicyclo[2.2.2]octane;hydrochloride |
InChI |
InChI=1S/C19H37N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-19-13-16-20(17-14-19)18-15-19;/h2-18H2,1H3;1H |
InChI-Schlüssel |
RSSWAMRPKKQZFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC12CCN(CC1)CC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Naphtho[2,3-b]furan-4,9-dione, 2-chloro-](/img/structure/B12566592.png)
![3-Phenyl-4-[4-(methylsulfonyl)phenyl]-4-oxazoline-2-one](/img/structure/B12566598.png)
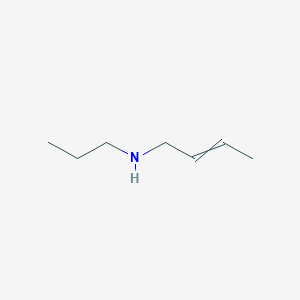
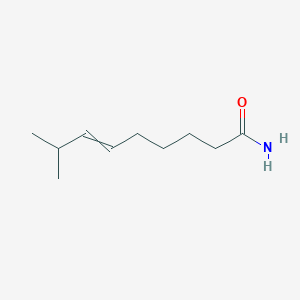
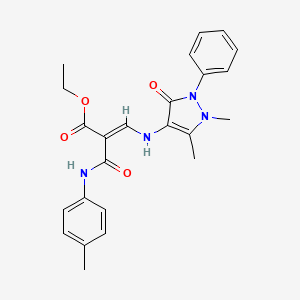

![N-[(1R,2R)-2-(1,3-benzodioxol-5-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-hexadecanamide](/img/structure/B12566630.png)


